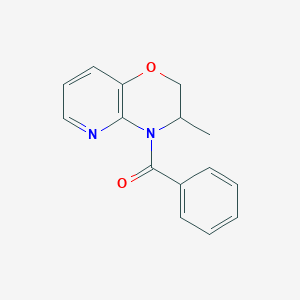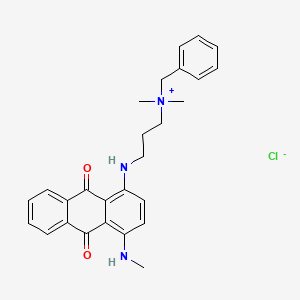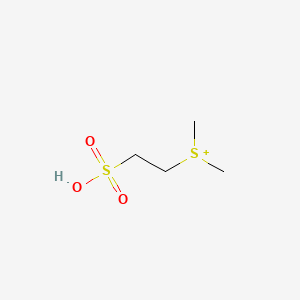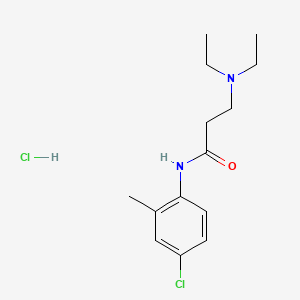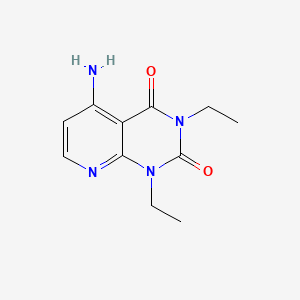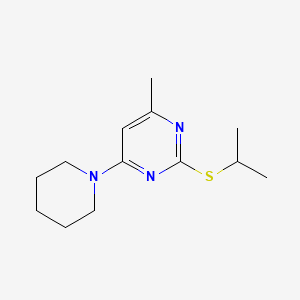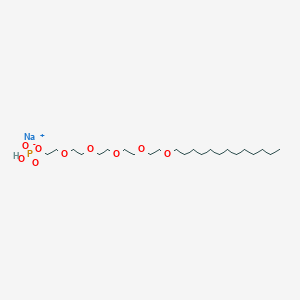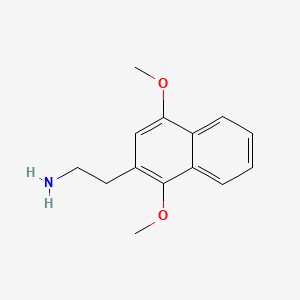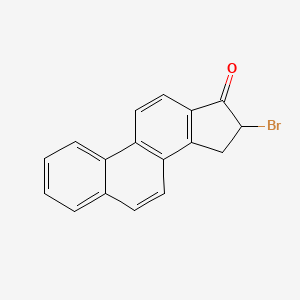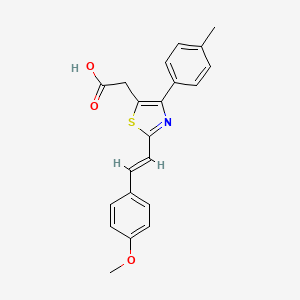
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is an organic compound with a complex structure that includes a thiazole ring, methoxyphenyl, and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the corresponding chalcone This intermediate is then reacted with thioamide under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Methoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- 2-(2-(4-Methylphenyl)ethenyl)-4-(4-methoxyphenyl)-5-thiazoleacetic acid
- 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
Uniqueness
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is unique due to the specific combination of methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
116759-13-8 |
|---|---|
Formule moléculaire |
C21H19NO3S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H19NO3S/c1-14-3-8-16(9-4-14)21-18(13-20(23)24)26-19(22-21)12-7-15-5-10-17(25-2)11-6-15/h3-12H,13H2,1-2H3,(H,23,24)/b12-7+ |
Clé InChI |
FFYFHTQFCNTHIE-KPKJPENVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)OC)CC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


